Azoli
Azoles are a class of heterocyclic compounds characterized by the presence of a five-membered ring with one atom of nitrogen and two atoms of oxygen or sulfur, commonly featuring a triazole (1,2,3-triazole) structure. These compounds exhibit a wide range of biological activities due to their structural flexibility and electronic properties, making them valuable in pharmaceuticals, agrochemicals, and materials science.
In the pharmaceutical industry, azoles are particularly noted for their antifungal and antiparasitic properties. Examples include fluconazole, which is widely used to treat fungal infections, and itraconazole, effective against a broad spectrum of fungi. They also have potential in treating parasitic diseases such as malaria due to their ability to inhibit the enzyme farnesyl diphosphate synthase.
In agriculture, azoles are employed as fungicides to protect crops from various diseases caused by fungal pathogens, contributing significantly to crop yields and quality. Their broad-spectrum activity makes them effective against a wide range of plant pathogenic fungi.
Moreover, in materials science, azoles find application in the synthesis of conductive polymers and as ligands in coordination chemistry, due to their unique electronic structure and reactivity.
- Pirazoli, fornisci solo il testo tradotto.
- Tiazoli,
- triazoli. Solo il testo tradotto.
- Imidazoli
- ossadiazoli
- Isossazoli
- Tetrazoli
- Ossazoli, Fornisci solo il testo tradotto.
- tiazoli
- Acidi carbossilici pirazolici e derivati
- ossazoli trisostituiti in posizione 2,4,5
- Fenilpirazoli
- tiazoli 4,5-disostituiti
- Acidi carbossilici imidazolili e derivati
- Fenile-1,3-ossazoli
- imidazoli N-sostituiti
- Iotiazzolini disustituìti
- Nitrimitazoli
- Fenilimidazoli
- tiazoli 2,5-disostituiti
- Fenilossadiazoli
- Amminoimidazoli
- ditiazoli
- tiazoli 2,4,5-trisostituiti
- Acidi tiazolocarbossilici e derivati
- tiazolocarbossammidi
- imidazoli 2,4,5-trisostituiti
- 1,2,4,5-tetrasostituiti imidazoli
- 1,2,4-trisostituiti imidazoli
- 1,2,5-trisostituiti imidazoli
- ossazoli 2,4-disostituiti
- ossazoli 4,5-disostituiti
- Imidazoli carbonilici
- Fenile-1,2,4-triazoli
Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Fornitori consigliati
-
上海嵘奥生物技术有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
YunnanjiuzhenFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
TAIXING JOXIN BIO-TEC CO.,LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hebei Liye chemical Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati









